3-Bromo-4-(difluoromethyl)-2,5-dimethylthiophene
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Overview
Description
3-Bromo-4-(difluoromethyl)-2,5-dimethylthiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine, difluoromethyl, and dimethyl groups attached to the thiophene ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(difluoromethyl)-2,5-dimethylthiophene can be achieved through several methods. One common approach involves the bromination of 2,5-dimethylthiophene followed by the introduction of the difluoromethyl group. The bromination reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The difluoromethylation can be carried out using difluoromethylating reagents like difluoromethyl iodide (CF2HI) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(difluoromethyl)-2,5-dimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).
Major Products
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dehalogenated thiophenes or modified difluoromethyl groups.
Scientific Research Applications
3-Bromo-4-(difluoromethyl)-2,5-dimethylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(difluoromethyl)-2,5-dimethylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(difluoromethyl)benzoic acid
- 3-Bromo-4-(difluoromethyl)pyridine
- 3-Bromo-4-(difluoromethyl)phenol
Uniqueness
3-Bromo-4-(difluoromethyl)-2,5-dimethylthiophene is unique due to its specific substitution pattern on the thiophene ring. The combination of bromine, difluoromethyl, and dimethyl groups imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications. Its versatility in undergoing different chemical reactions and its potential biological activities further distinguish it from other similar compounds.
Properties
IUPAC Name |
3-bromo-4-(difluoromethyl)-2,5-dimethylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2S/c1-3-5(7(9)10)6(8)4(2)11-3/h7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKGVKMOBDBLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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